molecular formula C5H4BrN3O2 B1280781 6-Bromo-3-nitropyridin-2-amine CAS No. 84487-04-7

6-Bromo-3-nitropyridin-2-amine

Cat. No.: B1280781
CAS No.: 84487-04-7
M. Wt: 218.01 g/mol
InChI Key: YRXZIHANXVKUHP-UHFFFAOYSA-N
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Description

6-Bromo-3-nitropyridin-2-amine is an organic compound with the molecular formula C5H4BrN3O2. It is a yellow crystalline powder that is soluble in water and other solvents. This compound is known for its diverse range of applications in scientific research and industry.

Scientific Research Applications

6-Bromo-3-nitropyridin-2-amine has a wide range of applications in scientific research and industry:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is employed in the development of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

6-Bromo-3-nitropyridin-2-amine is associated with several safety hazards. It is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

6-Bromo-3-nitropyridin-2-amine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, with some being covalent modifications while others may involve non-covalent binding .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful. These dosage-dependent effects are crucial for determining safe and effective usage in research .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may inhibit certain enzymes, leading to an accumulation of specific metabolites. Understanding these interactions is essential for elucidating the compound’s role in metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function, as well as its overall bioavailability .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s function, as it may interact with different biomolecules depending on its location within the cell .

Preparation Methods

The synthesis of 6-Bromo-3-nitropyridin-2-amine can be achieved through various synthetic routes. One common method involves the bromination of 3-nitropyridin-2-amine using bromine in the presence of a suitable solvent . Another approach includes the nitration of 6-bromo-2-aminopyridine using nitric acid and sulfuric acid . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .

Chemical Reactions Analysis

6-Bromo-3-nitropyridin-2-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) under hydrogen gas.

    Coupling Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form various pyridine derivatives.

Comparison with Similar Compounds

6-Bromo-3-nitropyridin-2-amine can be compared with other similar compounds such as:

  • 5-Bromo-3-nitro-1H-1,2,4-triazole
  • 3-Bromo-4-hydroxy-5-nitrobenzaldehyde
  • 5-Nitro-3-pyrazolecarboxylic acid

These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and functionality .

Properties

IUPAC Name

6-bromo-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN3O2/c6-4-2-1-3(9(10)11)5(7)8-4/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXZIHANXVKUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00477511
Record name 6-bromo-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84487-04-7
Record name 6-Bromo-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84487-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00477511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 30% solution of hydrogen bromide in acetic acid (10 ml) was added to 2-amino-6-chloro-3-nitropyridine (1.0 g) at room temperature and the mixture was heated at 100° C. After 24 hr, a 30% solution of hydrogen bromide in acetic acid (5 ml) was added. After 48 hr, the reaction mixture was cooled and concentrated. The residue was neutralized with 28% aqueous ammonia and extracted three times with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered and concentrated. The residue was crystallized from isopropyl ether to give the objective compound (1.14 g) as yellow crystals.
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Synthesis routes and methods II

Procedure details

To a suspension of 2,6-dibromo-3-nitropyridine (5.00 g) in ethanol (10 ml) was added an ammonia/ethanol solution (6.8 M, 15 ml) at room temperature, and the mixture was placed in a closed reaction vessel and stirred at room temperature for 19 hr. To the reaction mixture was added water (25 ml), and the precipitate was collected by filtration. The precipitate was washed with ethanol, suspended in ethanol (55 ml), heated and cooled. The precipitate was collected by filtration to give the objective compound (3.19 g) as a yellow powder.
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Synthesis routes and methods III

Procedure details

To a suspension of 2,6-dibromo-3-nitropyridine (5.00 g) in ethanol (10 ml) was added a solution (6.8 M, 15 ml) of ammonium/ethanol at room temperature, and the mixture was stirred at room temperature for 19 hr in a sealed container. Water (25 ml) was added to the reaction mixture, and the precipitate was collected by filtration and washed with ethanol. This was suspended in ethanol (55 ml), heated, and allowed to cool. The precipitate was collected by filtration to give 2-amino-6-bromo-3-nitropyridine as a yellow powder (3.19 g).
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5 g
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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